KDOAM-25 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

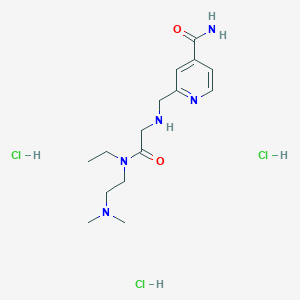

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H28Cl3N5O2 |

|---|---|

Molecular Weight |

416.8 g/mol |

IUPAC Name |

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;trihydrochloride |

InChI |

InChI=1S/C15H25N5O2.3ClH/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;;;/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);3*1H |

InChI Key |

DXHSLCAHOGWDPM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

KDOAM-25 Trihydrochloride: A Technical Guide to its Mechanism of Action as a KDM5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KDOAM-25 trihydrochloride is a potent and highly selective small molecule inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes. These enzymes, also known as the JARID1 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the trimethylated state (H3K4me3).[1][2] Dysregulation of KDM5 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of KDOAM-25, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Core Mechanism of Action: KDM5 Inhibition

KDOAM-25 exerts its biological effects through the competitive inhibition of the KDM5 family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D. By binding to the active site of these demethylases, KDOAM-25 prevents the removal of methyl groups from H3K4, leading to a global increase in H3K4me3 levels, particularly at transcriptional start sites.[3] This alteration in the epigenetic landscape leads to changes in gene expression, ultimately impacting cellular processes such as proliferation, cell cycle progression, and survival.

Quantitative Inhibition Data

The inhibitory potency of KDOAM-25 against the KDM5 isoforms has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) highlight its potent and selective nature.

| Target | IC50 (nM) | Reference |

| KDM5A | 71 | |

| KDM5B | 19 | |

| KDM5C | 69 | |

| KDM5D | 69 |

In cellular assays, KDOAM-25 has been shown to reduce the viability of multiple myeloma (MM1S) cells with an IC50 of approximately 30 µM after 5-7 days of treatment.[3]

Signaling Pathway and Cellular Consequences

The inhibition of KDM5 enzymes by KDOAM-25 initiates a cascade of molecular and cellular events. The primary consequence is the accumulation of H3K4me3, a histone mark associated with active gene transcription. This leads to a global increase in histone methylation at the transcriptional start sites of various genes, altering their expression profiles.[3]

Cellular Effects

The downstream effects of KDOAM-25 treatment have been characterized in several cancer cell lines, most notably in multiple myeloma and uveal melanoma.

-

Cell Cycle Arrest: Treatment with KDOAM-25 has been observed to induce a G1 cell-cycle arrest in multiple myeloma MM1S cells. This is characterized by an increased proportion of cells in the G1 phase and a corresponding decrease in the G2 phase, without a significant increase in apoptosis.

-

Impaired Proliferation: KDOAM-25 impairs the proliferation of MM1S multiple myeloma cells.[3]

-

Overcoming Drug Resistance: In the context of uveal melanoma, KDOAM-25 has been shown to overcome resistance to MEK inhibitors by targeting KDM5B.[4] This treatment leads to an upregulation of H3K4me3 and H3K27ac, inhibiting viability and promoting cell death in MEK-inhibitor resistant cells.[4]

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of KDOAM-25.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of KDOAM-25 on cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or up to 7 days for KDOAM-25).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blotting for Histone Modifications

This protocol is for detecting changes in global H3K4me3 levels following KDOAM-25 treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-15% gradient)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K4me3, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with KDOAM-25 for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3K4me3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after KDOAM-25 treatment.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with KDOAM-25 for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is used to confirm the direct binding of KDOAM-25 to its target protein, KDM5B.[4]

Materials:

-

Cell lysate containing the target protein (KDM5B)

-

KDOAM-25

-

Protease (e.g., thermolysin or pronase)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Prepare cell lysates from cells expressing KDM5B.

-

Aliquot the lysate into two tubes. Add KDOAM-25 to one tube (treatment) and vehicle to the other (control).

-

Incubate for a specific time to allow for binding.

-

Add a protease to both tubes to initiate limited proteolysis.

-

Incubate for a short period to allow for digestion.

-

Stop the digestion by adding SDS-PAGE sample buffer and boiling.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody against KDM5B.

-

A stronger band in the KDOAM-25-treated sample compared to the control indicates that the drug protected the protein from proteolysis, confirming a direct interaction.

Microscale Thermophoresis (MST)

MST is a quantitative method to determine the binding affinity between KDOAM-25 and KDM5B.[4]

Materials:

-

Purified, fluorescently labeled KDM5B protein

-

Serial dilutions of KDOAM-25

-

MST instrument and capillaries

Protocol:

-

Prepare a series of dilutions of KDOAM-25.

-

Mix each dilution with a constant concentration of fluorescently labeled KDM5B.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the labeled protein in the MST instrument.

-

The binding of KDOAM-25 to KDM5B will alter the protein's movement in the temperature gradient.

-

Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the mechanism of action of KDOAM-25.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its potent and selective inhibitory activity leads to an increase in H3K4me3 levels, resulting in cell cycle arrest and inhibition of proliferation in cancer cells. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of KDOAM-25 and other KDM5 inhibitors.

References

KDOAM-25 Trihydrochloride: An In-depth Technical Guide for Researchers

An overview of the potent and selective KDM5 inhibitor, its mechanism of action, and its application in cancer research.

Introduction

KDOAM-25 trihydrochloride is a potent and highly selective small molecule inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes.[1][2] As epigenetic regulators, the KDM5 enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, play a critical role in gene expression by removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the trimethylated state (H3K4me3).[3] Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target.[3] KDOAM-25 exerts its biological effects by increasing global H3K4 methylation at transcriptional start sites, leading to impaired proliferation in cancer cells.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its chemical structure is known. It is important to note that the free form of KDOAM-25 can be unstable, and the more stable citrate salt is often used in research.[2]

| Property | Value |

| Chemical Name | 2-[[[2---INVALID-LINK--amino]-2-oxoethyl]amino]methyl]-N-ethyl-4-pyridinecarboxamide trihydrochloride |

| Molecular Formula | C₁₈H₃₂N₆O₂ · 3HCl |

| Molecular Weight | 477.86 g/mol |

| CAS Number | 2230731-99-2 (free base) |

Biochemical and Cellular Activity

KDOAM-25 is a highly potent inhibitor of all four KDM5 family members with nanomolar efficacy. Its selectivity has been demonstrated against a panel of other 2-oxoglutarate (2-OG) dependent oxygenases and a broad panel of receptors and enzymes.

Biochemical Activity

| Target | IC₅₀ (nM) |

| KDM5A | 71 |

| KDM5B | 19 |

| KDM5C | 69 |

| KDM5D | 69 |

| In vitro biochemical assays were used to determine the half-maximal inhibitory concentration (IC₅₀) values.[1][2] |

Selectivity Profile

KDOAM-25 demonstrates high selectivity for the KDM5 subfamily. It showed no significant inhibition of other 2-OG oxygenases at concentrations up to 4.8 µM. Furthermore, when screened against a panel of 55 common off-targets, no inhibition was observed at a concentration of 10 µM.

Cellular Activity

In cellular assays, KDOAM-25 effectively inhibits KDM5 activity, leading to an increase in global H3K4me3 levels. This inhibition of demethylase activity translates to anti-proliferative effects in various cancer cell lines.

| Cell Line | Assay | Effect | Concentration |

| MM1S (Multiple Myeloma) | Proliferation | Impaired proliferation | IC₅₀ of ~30 µM |

| MM1S (Multiple Myeloma) | Cell Cycle | G1 phase cell cycle arrest | 50 µM |

| MM1S (Multiple Myeloma) | Histone Methylation | ~2-fold increase in H3K4me3 | 50 µM |

| Uveal Melanoma (MEK-resistant) | Cell Viability | Reduced viability and colony formation | 5 µM |

| Uveal Melanoma (MEK-resistant) | Apoptosis | Increased apoptosis | 5 µM |

| Data compiled from multiple studies demonstrating the cellular effects of KDOAM-25.[2][4] |

Mechanism of Action

KDOAM-25 functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) binding site within the catalytic domain of KDM5 enzymes. By blocking the binding of the co-substrate 2-OG, KDOAM-25 prevents the demethylation of H3K4me3. The subsequent increase in H3K4me3 levels at transcriptional start sites alters gene expression, leading to the observed cellular phenotypes, including cell cycle arrest and inhibition of proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of KDOAM-25.

In Vitro KDM5 Inhibition Assay (AlphaScreen)

This protocol describes a homogenous, bead-based assay to measure the in vitro potency of KDOAM-25 against KDM5 enzymes.

Materials:

-

Recombinant KDM5 enzyme (e.g., KDM5B)

-

Biotinylated histone H3 peptide substrate (e.g., H3K4me3)

-

S-Adenosyl-L-methionine (SAM)

-

2-Oxoglutarate (2-OG)

-

AlphaScreen Streptavidin Donor Beads

-

AlphaLISA Anti-methyl-Histone H3 Lysine 4 (H3K4me3) Acceptor Beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.1% BSA, 0.01% Tween-20, 10 µM FeSO₄)

-

This compound (serial dilutions)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of KDOAM-25 in assay buffer.

-

In a 384-well plate, add KDOAM-25 dilutions or vehicle control (DMSO).

-

Add the KDM5 enzyme to each well.

-

Add the biotinylated H3K4me3 peptide substrate.

-

Initiate the demethylation reaction by adding 2-OG.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the AlphaLISA Acceptor beads and incubate in the dark.

-

Add the AlphaScreen Donor beads and incubate further in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

Cellular H3K4me3 Immunofluorescence Assay

This protocol details the detection of changes in global H3K4me3 levels in cells treated with KDOAM-25 using immunofluorescence microscopy.[5][6]

Materials:

-

Cancer cell line of interest (e.g., MM1S)

-

Cell culture medium and supplements

-

Glass coverslips or imaging plates

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-H3K4me3

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or in imaging plates and allow them to adhere overnight.

-

Treat cells with various concentrations of KDOAM-25 or vehicle control for the desired time (e.g., 24-72 hours).

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-H3K4me3 antibody (diluted in blocking solution) overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Acquire images using a fluorescence microscope and quantify the fluorescence intensity.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol describes the use of ChIP to assess the enrichment of H3K4me3 at specific genomic loci following KDOAM-25 treatment.[7][8]

Materials:

-

Cells treated with KDOAM-25 or vehicle

-

Formaldehyde for crosslinking

-

Glycine to quench crosslinking

-

Lysis buffers

-

Soniator or micrococcal nuclease for chromatin shearing

-

Anti-H3K4me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents or library preparation kit for sequencing (ChIP-seq)

Procedure:

-

Crosslink proteins to DNA by adding formaldehyde directly to the cell culture medium.

-

Quench the crosslinking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Shear the chromatin by sonication or enzymatic digestion to obtain fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the anti-H3K4me3 antibody.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR or proceed with library preparation for ChIP-seq.

In Vivo Studies

The in vivo efficacy of KDOAM-25 has been evaluated in xenograft models of human cancer. While detailed pharmacokinetic data is not widely available, these studies demonstrate the potential of KDOAM-25 to inhibit tumor growth in a preclinical setting.

General Xenograft Model Protocol:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.

-

Human cancer cells (e.g., uveal melanoma or multiple myeloma) are implanted subcutaneously or orthotopically.

-

Tumors are allowed to establish to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered via a suitable route (e.g., intraperitoneal or oral).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for further analysis (e.g., Western blotting for H3K4me3 levels).

Conclusion

This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to characterize the effects of KDOAM-25 and other KDM5 inhibitors in various biological contexts. Further research into the therapeutic potential of KDOAM-25, particularly in combination with other anti-cancer agents, is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. ptglab.com [ptglab.com]

- 5. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]

- 6. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription - PMC [pmc.ncbi.nlm.nih.gov]

KDOAM-25 Trihydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

KDOAM-25 trihydrochloride is a potent and selective small-molecule inhibitor of the KDM5 family of histone lysine demethylases. Its discovery has provided a valuable chemical tool for probing the biological roles of these epigenetic regulators and has opened new avenues for therapeutic intervention in diseases such as cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.

Introduction

Histone lysine methylation is a dynamic epigenetic modification that plays a crucial role in regulating chromatin structure and gene expression. The KDM5 (or JARID1) family of 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases are histone H3 lysine 4 (H3K4) demethylases that have been implicated in a variety of cellular processes, including proliferation, differentiation, and stem cell self-renewal. Dysregulation of KDM5 activity is associated with several pathologies, particularly cancer, making these enzymes attractive targets for therapeutic development. KDOAM-25 emerged from a focused discovery effort to identify potent and selective inhibitors of the KDM5 family.

Discovery of KDOAM-25

The discovery of KDOAM-25 was the result of a structure-guided drug discovery campaign targeting the KDM5 active site. The development process involved the screening of compound libraries and subsequent optimization of initial hits to improve potency and selectivity.

From Screening to a Potent Inhibitor

Initial screening efforts identified a 4-carboxypyridine core as a promising scaffold for KDM5 inhibition. Structure-activity relationship (SAR) studies led to the synthesis of a series of aminomethylpyridines. While early analogs showed some preference for the KDM4 and KDM5 subfamilies, they lacked cellular potency. A key breakthrough was the identification of a novel chemical series that demonstrated significant inhibition of KDM5 enzymes in biochemical assays. Further chemical modifications and optimization of this series culminated in the discovery of KDOAM-25, a compound with sub-micromolar inhibitory activity against all four KDM5 family members.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, the general synthetic route can be inferred from the discovery publication. The synthesis likely involves a multi-step sequence to construct the core aminomethylpyridine scaffold, followed by functionalization to introduce the side chain. The final step would involve the formation of the trihydrochloride salt to improve solubility and stability.

Note: The detailed experimental procedures for the synthesis of KDOAM-25 are described in the supplementary information of the discovery publication by Tumber et al. in Cell Chemical Biology, 2017. Researchers should refer to this source for a precise, step-by-step protocol.

Biological Activity and Mechanism of Action

KDOAM-25 is a potent inhibitor of the KDM5 family of histone demethylases. It exerts its biological effects by competitively binding to the 2-oxoglutarate binding site of the KDM5 enzymes, thereby preventing the demethylation of H3K4me3/2.

In Vitro Activity

KDOAM-25 demonstrates potent inhibition of all four KDM5 isoforms in biochemical assays.[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| KDM5A | 71 |

| KDM5B | 19 |

| KDM5C | 69 |

| KDM5D | 69 |

| Table 1: In vitro inhibitory activity of KDOAM-25 against KDM5 family members. |

Selectivity Profile

KDOAM-25 exhibits high selectivity for the KDM5 family over other 2-OG-dependent oxygenases. It was tested against a panel of 15 other JmjC histone demethylases and showed minimal to no activity at concentrations up to 100 µM. Furthermore, KDOAM-25 was profiled against a panel of 55 receptors and enzymes and displayed no significant off-target activity.

| Target | IC50 (µM) |

| KDM2A | >100 |

| KDM3A | >100 |

| KDM4A | >100 |

| KDM4C | >100 |

| KDM6A | >100 |

| KDM6B | >100 |

| Table 2: Selectivity of KDOAM-25 against a panel of other JmjC histone demethylases. |

Cellular Activity

In cellular assays, KDOAM-25 effectively inhibits KDM5 activity, leading to an increase in global H3K4me3 levels. In multiple myeloma (MM1S) cells, treatment with KDOAM-25 impairs proliferation and induces a G1 cell cycle arrest.

| Cell Line | Assay | Value |

| MM1S | Cell Viability (EC50) | ~30 µM |

| HeLa (KDM5B over-expression) | Immunofluorescence (EC50) | ~50 µM |

| Table 3: Cellular activity of KDOAM-25. |

Signaling Pathway and Experimental Workflows

KDM5 Inhibition Signaling Pathway

KDOAM-25 inhibits the demethylase activity of KDM5 enzymes, leading to an accumulation of H3K4me3 at gene promoters. This, in turn, alters gene expression, resulting in downstream cellular effects such as cell cycle arrest and inhibition of proliferation.

Experimental Workflow: Immunofluorescence Assay for H3K4me3

This workflow outlines the key steps in an immunofluorescence assay to assess the effect of KDOAM-25 on cellular H3K4me3 levels.

Experimental Protocols

AlphaScreen Assay for KDM5 Inhibition

This protocol provides a general framework for assessing KDM5 inhibition using the AlphaScreen technology.

Materials:

-

Recombinant KDM5 enzyme (e.g., KDM5B)

-

Biotinylated histone H3 peptide substrate (e.g., H3K4me3)

-

AlphaLISA anti-methyl-histone antibody (specific for the product, e.g., H3K4me2)

-

AlphaLISA Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

This compound

-

384-well microplate

Procedure:

-

Prepare serial dilutions of KDOAM-25 in assay buffer.

-

In a 384-well plate, add KDM5 enzyme, biotinylated H3K4me3 peptide, and KDOAM-25 or vehicle control.

-

Initiate the demethylation reaction by adding a solution containing Fe(II) and 2-oxoglutarate.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the AlphaLISA anti-H3K4me2 antibody and AlphaLISA Acceptor beads.

-

Incubate in the dark at room temperature.

-

Add Streptavidin-coated Donor beads.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values using a suitable data analysis software.

Immunofluorescence Assay for Cellular H3K4me3 Levels

This protocol describes a method for visualizing and quantifying changes in cellular H3K4me3 levels following treatment with KDOAM-25.

Materials:

-

Cells cultured on coverslips

-

This compound

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-H3K4me3

-

Fluorescently-labeled secondary antibody

-

DAPI stain

-

Mounting medium

Procedure:

-

Treat cells with various concentrations of KDOAM-25 or vehicle control for the desired time.

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate cells with the primary anti-H3K4me3 antibody diluted in blocking buffer overnight at 4°C.

-

Wash cells with PBS.

-

Incubate cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash cells with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash cells with PBS.

-

Mount coverslips onto microscope slides using mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the mean fluorescence intensity of H3K4me3 staining per nucleus using image analysis software.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the KDM5 family of histone demethylases. Its discovery has provided the scientific community with a valuable tool to investigate the biological functions of these enzymes and their roles in disease. The data and protocols presented in this technical guide are intended to facilitate further research into the therapeutic potential of KDM5 inhibition and the development of next-generation epigenetic modulators.

References

KDOAM-25 Trihydrochloride: A Deep Dive into its KDM5 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDOAM-25 trihydrochloride has emerged as a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases.[1][2] This family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, plays a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[3][4] Dysregulation of KDM5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the KDM5 selectivity profile of KDOAM-25, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Quantitative Selectivity Profile

KDOAM-25 demonstrates impressive potency and selectivity for the KDM5 subfamily over other histone demethylases and a broader panel of enzymes. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of KDOAM-25 against various histone demethylase subfamilies.

| Target Family | Target Isoform | IC50 (nM) | Assay Type |

| KDM5 | KDM5A | 71 | Biochemical |

| KDM5B | 19 | Biochemical | |

| KDM5C | 69 | Biochemical | |

| KDM5D | 69 | Biochemical | |

| Other JmjC | KDM2, KDM3, KDM4, KDM6 | No significant inhibition | Cellular |

| Other Enzymes | Panel of 55 receptors and enzymes | No off-target activity | Biochemical |

Data compiled from multiple sources.[1][5][6]

Biochemical assays reveal that KDOAM-25 inhibits all four KDM5 isoforms with nanomolar potency.[1] Notably, it exhibits the highest potency against KDM5B.[1] In cellular assays, KDOAM-25 shows no significant activity against other members of the Jumonji C (JmjC) family of histone demethylases, highlighting its remarkable selectivity for the KDM5 subfamily.[1][2] Furthermore, broader screening against a panel of 55 other receptors and enzymes has not identified any significant off-target activities.[5][6]

Signaling Pathway and Mechanism of Action

KDOAM-25 acts as a competitive inhibitor of 2-oxoglutarate (2-OG), a crucial cofactor for the catalytic activity of KDM5 enzymes. By binding to the active site, KDOAM-25 prevents the demethylation of H3K4me3, leading to an increase in global H3K4 methylation at transcriptional start sites.[1][7] This, in turn, can impair the proliferation of cancer cells, such as in multiple myeloma.[1][7]

Experimental Protocols

The determination of the inhibitory activity of KDOAM-25 is primarily achieved through biochemical and cellular assays. A commonly employed method is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology.

Biochemical IC50 Determination using AlphaScreen®

This assay quantifies the ability of an inhibitor to block the demethylase activity of a recombinant KDM5 enzyme on a biotinylated histone H3 peptide substrate.

Materials:

-

Recombinant human KDM5A, KDM5B, KDM5C, or KDM5D enzyme

-

Biotinylated H3K4me3 peptide substrate

-

AlphaScreen® Streptavidin Donor Beads

-

AlphaLISA® Anti-methyl Histone H3 Lys4 (e.g., anti-H3K4me2) Acceptor Beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

Cofactors: Ascorbic acid, Ammonium iron(II) sulfate

-

2-Oxoglutarate (2-OG)

-

This compound

-

384-well ProxiPlate

Procedure:

-

Prepare serial dilutions of KDOAM-25 in assay buffer.

-

In a 384-well plate, add the KDM5 enzyme, assay buffer, and cofactors.

-

Add the serially diluted KDOAM-25 or DMSO (vehicle control) to the wells.

-

Initiate the demethylase reaction by adding the biotinylated H3K4me3 peptide substrate and 2-OG.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add a mixture of AlphaScreen® Streptavidin Donor Beads and AlphaLISA® Anti-methyl Histone Acceptor Beads.

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its high potency and exceptional selectivity, as demonstrated by robust biochemical and cellular data, make it a precise probe for elucidating the downstream consequences of KDM5 inhibition. The detailed methodologies provided in this guide are intended to support researchers in the accurate assessment and application of this important chemical inhibitor in the fields of epigenetics and drug discovery.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery [mdpi.com]

- 5. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

KDOAM-25 Trihydrochloride: A Technical Guide to its Biological Effects and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KDOAM-25 trihydrochloride is a potent and highly selective small-molecule inhibitor of the KDM5 family of histone lysine demethylases. This technical guide provides an in-depth overview of the biological effects of KDOAM-25, detailing its mechanism of action, cellular consequences, and methodologies for its study. Quantitative data from key in vitro and cellular assays are summarized, and detailed experimental protocols are provided for researchers. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this compound's utility as a chemical probe for epigenetic research and potential therapeutic development.

Introduction

Epigenetic modifications, such as histone methylation, play a crucial role in regulating gene expression and cellular function. The KDM5 (lysine-specific demethylase 5) family of enzymes, also known as JARID1 (jumonji and AT-rich interaction domain containing), are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). The H3K4me3 mark is strongly associated with active gene transcription. Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, making these enzymes attractive targets for therapeutic intervention. KDOAM-25 has emerged as a critical tool for studying the biological roles of the KDM5 family due to its high potency and selectivity.

Mechanism of Action

KDOAM-25 functions as a competitive inhibitor of the 2-oxoglutarate co-substrate binding site within the catalytic domain of KDM5 enzymes.[1] By occupying this site, it prevents the demethylation of H3K4, leading to an accumulation of H3K4me3 at a global level, particularly at transcription start sites.[2] This increase in a key activating histone mark subsequently alters gene expression profiles, impacting various cellular processes.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of KDOAM-25.

Table 1: In Vitro Inhibitory Activity of KDOAM-25 against KDM5 Isoforms

| Target | IC50 (nM) |

| KDM5A | 71 |

| KDM5B | 19 |

| KDM5C | 69 |

| KDM5D | 69 |

| Data sourced from MedChemExpress.[3] |

Table 2: Cellular Activity of KDOAM-25

| Cell Line | Assay | Endpoint | Value (µM) | Reference |

| MM1S (Multiple Myeloma) | Cell Viability | IC50 | ~30 | [4] |

| HeLa (Cervical Cancer) | Immunofluorescence | EC50 | ~50 | [1] |

| MCF-7 (Breast Cancer) | Western Blot | H3K4me3 Increase | 0.03 - 1 | [5] |

Biological Effects

Treatment of cells with KDOAM-25 leads to several distinct biological consequences, primarily stemming from the global increase in H3K4me3 levels.

-

Increased H3K4me3 Levels: KDOAM-25 treatment leads to a significant and global increase in the levels of H3K4me3.[4] This effect has been observed in multiple cell lines, including multiple myeloma and breast cancer cells.[4][5]

-

Cell Cycle Arrest: In multiple myeloma (MM1S) cells, KDOAM-25 induces a G1 phase cell cycle arrest.[4] This is characterized by an increased proportion of cells in the G1 phase and a corresponding decrease in the G2 phase population, without a significant increase in apoptosis.[4]

-

Reduced Cell Viability and Proliferation: Prolonged exposure (5-7 days) to KDOAM-25 reduces the viability of MM1S multiple myeloma cells.[4] It also impairs the proliferation of these cells.[2]

-

Overcoming Drug Resistance: In the context of uveal melanoma, KDOAM-25 has been shown to overcome resistance to MEK inhibitors by targeting KDM5B.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological effects of KDOAM-25. The following are representative protocols for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 of KDOAM-25 in a multiple myeloma cell line like MM1S.

-

Cell Seeding: Seed MM1S cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for H3K4me3 Levels

This protocol describes the detection of changes in global H3K4me3 levels following KDOAM-25 treatment.

-

Cell Treatment and Lysis: Treat cells (e.g., MCF-7) with varying concentrations of KDOAM-25 for 24-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (e.g., Abcam ab8580) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the H3K4me3 signal to the loading control.

Immunofluorescence for Cellular H3K4me3

This protocol allows for the visualization of H3K4me3 levels within individual cells.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with KDOAM-25 for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody against H3K4me3 diluted in the blocking buffer overnight at 4°C.

-

Washing: Wash three times with PBST.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Conclusion

This compound is an invaluable research tool for the study of KDM5-mediated histone demethylation. Its potency and selectivity allow for the precise interrogation of the downstream biological consequences of KDM5 inhibition. This guide provides a comprehensive overview of its mechanism of action, cellular effects, and the experimental protocols necessary for its investigation. For researchers in the fields of epigenetics, cancer biology, and drug discovery, KDOAM-25 serves as a critical chemical probe to further unravel the complexities of epigenetic regulation in health and disease.

References

- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epigenome-noe.net [epigenome-noe.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

KDOAM-25 Trihydrochloride: An In-Depth Technical Guide for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

KDOAM-25 trihydrochloride is a potent and highly selective small molecule inhibitor of the KDM5 (lysine-specific demethylase 5) family of histone demethylases. This family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, plays a critical role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the trimethylated state (H3K4me3). Dysregulation of KDM5 activity is implicated in various cancers, making it a compelling target for therapeutic development. KDOAM-25 exerts its effects by increasing global H3K4 methylation at transcription start sites, leading to cell cycle arrest and impaired proliferation in cancer cells. This guide provides a comprehensive overview of the technical details of KDOAM-25, including its biochemical and cellular activities, mechanism of action, and detailed experimental protocols for its use in epigenetic research.

Introduction to this compound

KDOAM-25 is a valuable chemical probe for studying the biological functions of the KDM5 family of enzymes. Its high potency and selectivity allow for the precise interrogation of KDM5-mediated pathways in various cellular contexts. In preclinical studies, KDOAM-25 has demonstrated anti-proliferative effects in multiple myeloma and has been shown to overcome resistance to MEK inhibitors in uveal melanoma, highlighting its therapeutic potential.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Table 1: In Vitro Inhibitory Activity of KDOAM-25 | |

| Target | IC50 (nM) |

| KDM5A | 71[1][2] |

| KDM5B | 19[1][2] |

| KDM5C | 69[1][2] |

| KDM5D | 69[1][2] |

| Table 2: Cellular Activity of KDOAM-25 | |

| Cell Line | Effect |

| MM1S (Multiple Myeloma) | Reduction in cell viability |

| MM1S (Multiple Myeloma) | G1 cell cycle arrest |

| Multiple Myeloma Cells | Increase in global H3K4me3 |

| MEK-inhibitor resistant Uveal Melanoma cells | Inhibition of viability and colony formation |

Mechanism of Action and Signaling Pathways

KDOAM-25 functions as a competitive inhibitor of the KDM5 enzymes, preventing the demethylation of H3K4me3. This leads to an accumulation of this transcriptionally activating mark at the promoter regions of genes, thereby altering gene expression profiles. The downstream consequences of KDM5 inhibition by KDOAM-25 include cell cycle arrest and a reduction in cancer cell proliferation.

Two key signaling pathways have been identified to be modulated by KDM5B, and therefore influenced by KDOAM-25:

-

PI3K/AKT Pathway: KDM5B can promote the transcription of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K.[1][3] By inhibiting KDM5B, KDOAM-25 can downregulate the PI3K/AKT signaling cascade, which is a critical pathway for cell survival and proliferation.

-

MEK/ERK Pathway: In the context of uveal melanoma, KDOAM-25 has been shown to overcome resistance to MEK inhibitors.[4][5] While the direct molecular link is still under investigation, it is proposed that KDM5B inhibition by KDOAM-25 alters the epigenetic landscape, rendering the cancer cells susceptible to MEK pathway inhibition.

Below are diagrams illustrating the mechanism of action of KDOAM-25 and its impact on these signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments involving KDOAM-25, based on published research.

Cell Viability Assay (MTT Assay) for MM1S Cells

This protocol is adapted from studies evaluating the effect of KDOAM-25 on the viability of the MM1S multiple myeloma cell line.

Materials:

-

MM1S cells (e.g., ATCC® CRL-2974™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Culture: Culture MM1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed MM1S cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare a stock solution of KDOAM-25 in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., a range from 0.1 to 100 µM). Add the diluted KDOAM-25 or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plates for the desired duration (e.g., 3, 5, and 7 days).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for H3K4me3

This protocol describes the detection of changes in global H3K4me3 levels in cells treated with KDOAM-25.

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K4me3 and anti-total H3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Immunofluorescence Assay for KDM5B Activity

This protocol is for visualizing the effect of KDOAM-25 on the demethylase activity of KDM5B in cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Plasmids for overexpression of FLAG-tagged KDM5B (wild-type and catalytically inactive mutant)

-

Transfection reagent

-

Coverslips

-

KDOAM-25

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibodies: anti-FLAG and anti-H3K4me3

-

Fluorophore-conjugated secondary antibodies

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Transfection: Seed HeLa cells on coverslips and transfect them with the KDM5B expression plasmids.

-

Compound Treatment: Treat the transfected cells with various concentrations of KDOAM-25 for 24 hours.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.

-

Blocking: Block the cells with blocking solution.

-

Antibody Staining: Incubate the cells with the primary antibodies, followed by incubation with the corresponding fluorophore-conjugated secondary antibodies.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity of H3K4me3 in FLAG-positive (KDM5B-overexpressing) cells.

Conclusion

This compound is a powerful research tool for investigating the epigenetic roles of the KDM5 demethylases. Its high potency and selectivity make it suitable for a wide range of in vitro and cellular assays. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize KDOAM-25 in their studies and to further explore its therapeutic potential in oncology and other diseases driven by epigenetic dysregulation.

References

- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

KDOAM-25 Trihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

KDOAM-25 is a potent and highly selective small-molecule inhibitor of the histone lysine demethylase 5 (KDM5) family of enzymes. As a 2-oxoglutarate (2-OG) competitive inhibitor, KDOAM-25 effectively increases global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This activity leads to anti-proliferative effects in various cancer cell models, notably in multiple myeloma. This technical guide provides a comprehensive overview of the structure, properties, and biological activity of KDOAM-25 trihydrochloride, along with detailed experimental methodologies for its characterization.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the parent compound KDOAM-25. The free base of KDOAM-25 has been noted to be prone to instability, and the use of a stable salt form like the trihydrochloride or citrate is recommended for experimental consistency.[1]

| Property | Value | Reference |

| Chemical Name | 2-[({[(2-Dimethylamino-ethyl)-ethyl-carbamoyl]-methyl}-amino)-methyl]-isonicotinamide Trihydrochloride | AOBIOUS |

| Molecular Formula (Trihydrochloride) | C15H28Cl3N5O2 | MedChemExpress |

| Molecular Weight (Trihydrochloride) | 416.77 g/mol | AOBIOUS, MedChemExpress |

| CAS Number (Free Base) | 2230731-99-2 | MedChemExpress |

| Molecular Formula (Free Base) | C15H25N5O2 | MedChemExpress |

| Molecular Weight (Free Base) | 307.39 g/mol | MedChemExpress |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | AOBIOUS |

| Storage | Short term at 0°C, long term at -20°C, desiccated | AOBIOUS |

Mechanism of Action and Biological Activity

KDOAM-25 is a potent and selective inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1] These enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2 and H3K4me3). By inhibiting KDM5 enzymes, KDOAM-25 leads to an increase in global H3K4me3 levels at transcription start sites.[1] This, in turn, alters gene expression and can induce anti-proliferative effects in cancer cells.[1]

The inhibitory activity of KDOAM-25 against the catalytic domains of the KDM5 isoforms has been quantified, with the following half-maximal inhibitory concentrations (IC50):

| Target | IC50 (nM) | Reference |

| KDM5A | 71 | MedChemExpress |

| KDM5B | 19 | MedChemExpress |

| KDM5C | 69 | MedChemExpress |

| KDM5D | 69 | MedChemExpress |

In cellular assays, KDOAM-25 has been shown to inhibit the proliferation of multiple myeloma (MM1S) cells and induce a G1 phase cell-cycle arrest.[1]

Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro KDM5B Inhibition Assay (AlphaLISA)

This protocol describes a method to determine the in vitro inhibitory activity of KDOAM-25 on KDM5B demethylase activity using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).

-

Prepare a solution of recombinant human KDM5B enzyme in assay buffer.

-

Prepare a solution of biotinylated H3K4me3 peptide substrate and α-ketoglutarate in assay buffer.

-

Prepare AlphaLISA acceptor beads conjugated to an anti-H3K4me2 antibody and streptavidin-coated donor beads according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add this compound dilutions or vehicle control to the wells of a 384-well microplate.

-

Add the KDM5B enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the demethylase reaction by adding the biotinylated H3K4me3 substrate and α-ketoglutarate solution to each well.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding the AlphaLISA acceptor beads.

-

Incubate in the dark for a specified time (e.g., 60 minutes) at room temperature.

-

Add the streptavidin-coated donor beads.

-

Incubate in the dark for a specified time (e.g., 30 minutes) at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The AlphaLISA signal is inversely proportional to the KDM5B activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular H3K4me3 Quantification (Immunofluorescence)

This protocol outlines a method to visualize and quantify changes in cellular H3K4me3 levels following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or MM1S) on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

For overexpression studies, transfect cells with a vector encoding for KDM5B.

-

Treat the cells with various concentrations of this compound or vehicle control for a desired time period (e.g., 24 hours).

-

-

Immunostaining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against H3K4me3 overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the mean fluorescence intensity of the H3K4me3 signal within the DAPI-stained nuclear area for a large number of cells per condition.

-

Normalize the H3K4me3 intensity to the control group to determine the fold-change in methylation levels.

-

Cell Viability Assay (MTS)

This protocol provides a method to assess the effect of this compound on the viability of MM1S cells.

-

Cell Seeding and Treatment:

-

Seed MM1S cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

MTS Assay:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details a method to analyze the cell cycle distribution of MM1S cells after treatment with this compound.

-

Cell Treatment and Harvesting:

-

Treat MM1S cells with this compound or vehicle for the desired time.

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

-

Fixation and Staining:

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Experimental and Logical Workflows

In Vitro to Cellular Characterization Workflow

Conclusion

This compound is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases and the consequences of H3K4me3 modulation. Its potency and selectivity make it a suitable probe for studying the epigenetic regulation of gene expression in normal and disease states, particularly in the context of cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of KDM5 inhibition.

References

KDOAM-25 Trihydrochloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of KDOAM-25 trihydrochloride, a potent and selective chemical probe for the KDM5 family of histone lysine demethylases. This document details its mechanism of action, biochemical and cellular activities, and provides exemplary experimental protocols for its use in research settings.

Introduction

KDOAM-25 is a small molecule inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of enzymes, also known as the JARID1 (Jumonji AT-Rich Interactive Domain 1) family.[1] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). The KDM5 family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene transcription, and their dysregulation has been implicated in various diseases, including cancer. KDOAM-25 serves as a valuable tool for elucidating the biological roles of the KDM5 family and for exploring their therapeutic potential.

Mechanism of Action

KDOAM-25 functions as a competitive inhibitor of the KDM5 enzymes, acting at the 2-oxoglutarate binding site. By occupying this site, it prevents the demethylation of H3K4me3 at transcriptional start sites. This leads to an increase in global H3K4me3 levels, a histone mark associated with active gene transcription. The inhibition of KDM5 activity by KDOAM-25 ultimately results in cell cycle arrest and impairs cell proliferation in sensitive cell lines.[1][2]

Below is a diagram illustrating the signaling pathway affected by KDOAM-25.

References

KDOAM-25 Trihydrochloride: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDOAM-25 is a potent and highly selective small-molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3] Members of this family, namely KDM5A, KDM5B, KDM5C, and KDM5D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone H3 lysine 4 (H3K4), particularly di- and trimethylated forms (H3K4me2 and H3K4me3).[4][5][6] The H3K4me3 mark is strongly associated with active gene transcription, and its removal by KDM5 enzymes leads to transcriptional repression.

Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, where it can contribute to drug resistance and tumor progression.[7][8][9] KDM5B, for instance, is overexpressed in multiple myeloma and is associated with a poorer overall survival rate.[10] As such, the KDM5 family represents a compelling therapeutic target. KDOAM-25 has emerged as a valuable chemical probe for studying the biological functions of KDM5 enzymes and for validating their potential as drug targets. This technical guide provides an in-depth overview of the target validation of KDOAM-25, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory activity of KDOAM-25 has been quantified against the four members of the KDM5 family, demonstrating high potency and selectivity. The following tables summarize the key in vitro and cellular inhibitory concentrations.

Table 1: In Vitro Inhibitory Activity of KDOAM-25 Against KDM5 Family Enzymes

| Target | IC50 (nM) |

| KDM5A | 71[1][2][3] |

| KDM5B | 19[1][2][3] |

| KDM5C | 69[1][2][3] |

| KDM5D | 69[1][2][3] |

Table 2: Cellular Activity of KDOAM-25

| Cell Line | Assay | Endpoint | Value (µM) |

| MM1.S (Multiple Myeloma) | Cell Viability | IC50 | ~30 (after 5-7 days)[1][2] |

| MM1.S (Multiple Myeloma) | H3K4me3 Levels | - | Significant increase at 50 µM[1][2] |

| 92.1-R (MEK-inhibitor resistant Uveal Melanoma) | Cell Viability | - | Significant suppression[7] |

| OMM1-R (MEK-inhibitor resistant Uveal Melanoma) | Apoptosis | - | Increased at 5 µM[11] |

| MCF-7 (Breast Cancer) | H3K4me3 Levels | - | ~1.5-fold increase at 0.03-1 µM[8] |

Signaling Pathways and Mechanism of Action

KDOAM-25 exerts its effects by inhibiting the demethylase activity of KDM5 enzymes. This leads to an increase in the global levels of H3K4me3 at the transcription start sites of genes, which in turn alters gene expression. The downstream consequences of KDM5 inhibition are context-dependent and can affect various cellular processes, including cell cycle progression, proliferation, and apoptosis.

KDM5B has been shown to influence the PI3K/AKT signaling pathway, and its inhibition can lead to decreased tumor cell proliferation.[7] Furthermore, KDM5A has been linked to the regulation of Notch target genes.

Experimental Protocols for Target Validation

A multi-faceted approach is necessary to robustly validate the target of KDOAM-25. This involves biochemical assays to determine enzymatic inhibition, cellular assays to confirm on-target effects in a biological context, and biophysical methods to demonstrate direct binding.

Biochemical Inhibition Assay (AlphaLISA)

This assay is used to determine the in vitro IC50 values of KDOAM-25 against purified KDM5 enzymes.

Principle: The assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by the KDM5 enzyme. The remaining H3K4me3 is detected by an anti-H3K4me3 antibody conjugated to an acceptor bead, which, in proximity to a streptavidin-donor bead bound to the biotinylated peptide, generates a chemiluminescent signal.

Methodology:

-

Reagents: Purified recombinant KDM5A, KDM5B, KDM5C, or KDM5D enzyme; biotinylated H3K4me3 peptide substrate; S-adenosyl-L-methionine (SAM) as a cofactor; AlphaLISA anti-H3K4me3 acceptor beads; streptavidin-donor beads; assay buffer.

-

Procedure:

-

A dilution series of KDOAM-25 is prepared.

-

The KDM5 enzyme, substrate, and cofactor are incubated with varying concentrations of KDOAM-25.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the acceptor and donor beads are added.

-

After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader.

-

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.

Cellular Target Engagement: Immunofluorescence Assay

This method visually confirms that KDOAM-25 inhibits KDM5 activity within cells, leading to an increase in H3K4me3 levels.

Principle: Cells are treated with KDOAM-25, and the levels of H3K4me3 are detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. The fluorescence intensity is then quantified.

Methodology:

-

Cell Culture: HeLa or other suitable cells are seeded on coverslips or in imaging plates.

-

Treatment: Cells are treated with various concentrations of KDOAM-25 for a specified period (e.g., 24 hours).

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining:

-

Cells are blocked to prevent non-specific antibody binding.

-

Incubation with a primary antibody against H3K4me3.

-

Incubation with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

-

Imaging and Analysis: Images are acquired using a fluorescence microscope, and the intensity of the H3K4me3 signal per nucleus is quantified using image analysis software.

Cellular Viability and Proliferation Assay (CCK8)

This assay assesses the functional consequence of KDM5 inhibition on cell viability and proliferation.

Principle: The CCK8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MM1.S) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of KDOAM-25 concentrations.

-

Incubation: Plates are incubated for a defined period (e.g., 3 to 7 days).

-

Assay: CCK8 reagent is added to each well, and the plate is incubated for 1-4 hours.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 is calculated.

Direct Target Binding Confirmation: Drug Affinity Responsive Target Stability (DARTS) and Microscale Thermophoresis (MST)

These biophysical techniques are employed to confirm the direct interaction between KDOAM-25 and its target protein, KDM5B.[11][12]

DARTS Principle: The binding of a small molecule to a protein can increase its stability and resistance to proteolysis. In DARTS, cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein's stability is assessed by Western blotting.

MST Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be quantified to determine binding affinity.

Methodology (General Workflow):

-

Protein Source: Purified recombinant KDM5B or cell lysates containing KDM5B are used.

-

Compound Incubation: The protein is incubated with varying concentrations of KDOAM-25.

-

Measurement:

-

DARTS: The mixture is subjected to proteolysis, followed by SDS-PAGE and Western blotting for KDM5B.

-

MST: The samples are loaded into capillaries, and the thermophoretic movement is measured in an MST instrument.

-

-

Data Analysis:

-

DARTS: Increased resistance to proteolysis in the presence of KDOAM-25 indicates binding.

-

MST: A binding curve is generated by plotting the change in thermophoresis against the ligand concentration to determine the dissociation constant (Kd).

-

Conclusion

The comprehensive target validation of KDOAM-25 trihydrochloride has been achieved through a combination of biochemical, cellular, and biophysical methodologies. The potent and selective inhibition of the KDM5 family of histone demethylases is supported by robust quantitative data. The cellular consequences of this inhibition, including increased H3K4me3 levels and anti-proliferative effects in cancer cells, confirm its on-target activity in a biological setting. Direct binding to KDM5B has been demonstrated, solidifying its mechanism of action. This body of evidence validates the KDM5 family as a druggable target and establishes KDOAM-25 as a critical tool for further research into the therapeutic potential of KDM5 inhibition.

References

- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. | Department of Chemistry [chem.ox.ac.uk]